Reference Measurement Procedure Validation: Quantitative Agreement with Certified Reference Values
Progesterone-13C2 was used as the internal standard in a candidate reference measurement procedure (RMP) for progesterone in human serum. The method's accuracy was evaluated by analyzing NIST CRM 347, a lyophilized human serum reference material. The results obtained using the ID-LC-MS/MS method with progesterone-13C2 agreed with the certified values determined by GC/MS reference methods within the stated uncertainty [1]. The recovery of added progesterone ranged from 100.1% to 100.9% [2]. This level of agreement with a certified reference material is a defining characteristic of a higher-order reference method and is not automatically transferable to methods using other labeled analogs (e.g., deuterated forms) without equivalent validation [3].
| Evidence Dimension | Accuracy: Agreement with CRM Certified Value |
|---|---|
| Target Compound Data | ID-LC-MS/MS results agreed with CRM 347 certified values within uncertainty; recovery 100.1%–100.9% |
| Comparator Or Baseline | NIST CRM 347 certified values (established by GC/MS reference methods) |
| Quantified Difference | Agreement within uncertainty limits; recovery near 100% |
| Conditions | Human serum, liquid-liquid extraction, reversed-phase LC-MS/MS, positive ESI, MRM mode (m/z 315.2→109.2 for progesterone, 317.2→111.2 for progesterone-13C2) |
Why This Matters
This validation against a certified reference material establishes progesterone-13C2 as a component of a metrologically traceable reference measurement procedure, which is essential for clinical laboratories seeking accreditation (e.g., ISO 15189) and for manufacturers requiring definitive method validation.
- [1] Tai SS, Xu B, Welch MJ. Development and evaluation of a candidate reference measurement procedure for the determination of progesterone in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry. Anal Chem. 2006;78(18):6628-6633. View Source
- [2] Tai SS, Xu B, Welch MJ, Phinney KW. Development and evaluation of a candidate reference measurement procedure for the determination of progesterone in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry. NIST Publications. 2006. View Source
- [3] Thienpont LM, Van Uytfanghe K, Blincko S, et al. Metrological traceability of calibration in the estimation and use of common medical decision-making criteria. Clin Chem Lab Med. 2004;42(7):752-757. View Source
